
Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both ester and chloromethyl functional groups makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chloromethylation using formaldehyde and hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized pyrazole derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being common choices.
Major Products: The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents in various biological studies.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(chloromethyl)-1-ethyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(bromomethyl)-1-ethyl-1H-pyrazole-3-carboxylate: Similar in structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Ethyl 5-(hydroxymethyl)-1-ethyl-1H-pyrazole-3-carboxylate: Contains a hydroxymethyl group, which can undergo different chemical transformations compared to the chloromethyl group.
Ethyl 5-(methyl)-1-ethyl-1H-pyrazole-3-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various chemical and industrial applications.
Eigenschaften
Molekularformel |
C9H13ClN2O2 |
|---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
ethyl 5-(chloromethyl)-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-12-7(6-10)5-8(11-12)9(13)14-4-2/h5H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
WVMBDUPURWZFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C(=O)OCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


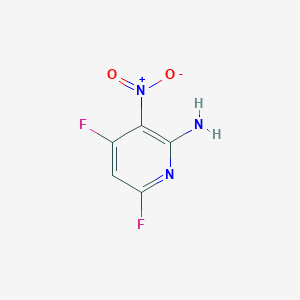
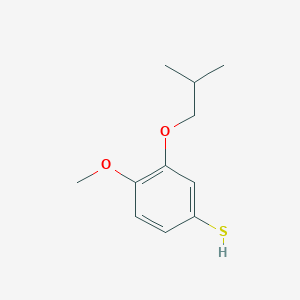
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)
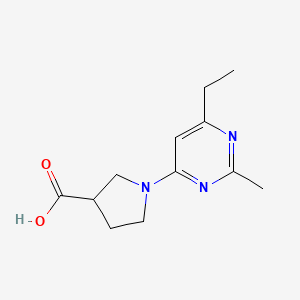
![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)


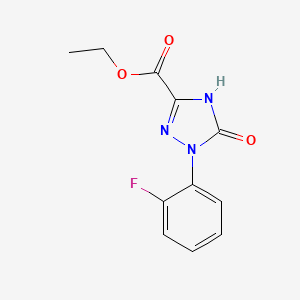

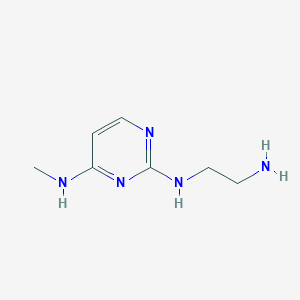

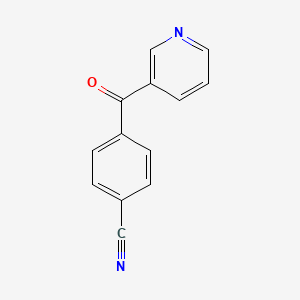
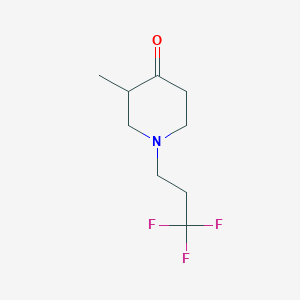
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
